molecular formula C12H12N2O3 B1451777 Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate CAS No. 885269-76-1

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Cat. No. B1451777
M. Wt: 232.23 g/mol
InChI Key: LSZUCPNJYGQKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a chemical compound . It’s related to 3-(1-ethyl-1H-indazol-3-yl)propanal, which is a novel compound that has gained significant attention in the scientific community.


Synthesis Analysis

The synthesis of indazole-containing compounds involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazole-containing compounds include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Quantitative Bioanalytical Method Development

A novel molecule with potent acetylcholinesterase inhibition property, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, has been developed. A rapid and selective RP-HPLC bioanalytical method for its quantitative measurement has been validated, demonstrating the molecule's stability under various conditions and its metabolite profiling using Liquid Chromatography-Mass Spectrometry (Nemani, Shard, & Sengupta, 2018).

Characterization of Polymorphic Forms

Research on the polymorphic forms of a structurally similar compound, Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to highlight challenges in analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).

Cytotoxicity Evaluation and DNA Interaction

A study on RuII-bipy complexes containing coumarin-based ligands, including Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)-3-oxopropanoate, demonstrated significant cytotoxic activity against cancer cells, offering insights into the potential therapeutic applications of these compounds (de Almeida et al., 2021).

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives were synthesized and evaluated for selective anti-PAR4 activity, identifying several new compounds with comparable activity to YD-3. This research highlights the compound's potential in the development of novel antiplatelet drug candidates (Chen et al., 2008).

Heterocycles Synthesis

An efficient synthesis of nitrogen-containing heterocycles from Ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate was described, showcasing the compound's versatility in producing various heterocyclic compounds (Behalo & Aly, 2011).

properties

IUPAC Name

ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(16)7-10(15)12-8-5-3-4-6-9(8)13-14-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZUCPNJYGQKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654396
Record name Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

CAS RN

885269-76-1
Record name Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.